2-(3-Aminophenyl)propan-2-ol

Kinase Inhibition Medicinal Chemistry Intermediate Synthesis

2-(3-Aminophenyl)propan-2-ol (CAS 23243-05-2) is a meta-substituted aromatic amino alcohol with the formula C₉H₁₃NO (MW 151.21 g/mol). It features an aniline moiety bearing a tertiary alcohol (dimethyl carbinol) at the 3-position, classifying it as a 3-amino-α,α-dimethylbenzyl alcohol.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 23243-05-2
Cat. No. B3254130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminophenyl)propan-2-ol
CAS23243-05-2
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC=C1)N)O
InChIInChI=1S/C9H13NO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,10H2,1-2H3
InChIKeyIYRJPNNPDGGYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Aminophenyl)propan-2-ol (CAS 23243-05-2): Procurement-Ready Chemical Identity and Baseline Characterization


2-(3-Aminophenyl)propan-2-ol (CAS 23243-05-2) is a meta-substituted aromatic amino alcohol with the formula C₉H₁₃NO (MW 151.21 g/mol). It features an aniline moiety bearing a tertiary alcohol (dimethyl carbinol) at the 3-position, classifying it as a 3-amino-α,α-dimethylbenzyl alcohol . The compound is primarily employed as a chemical intermediate in pharmaceutical research and organic synthesis [1]. Its predicted physicochemical properties include a boiling point of 291.5±23.0 °C, a density of 1.084±0.06 g/cm³, and an octanol-water partition coefficient (LogP) of 1.1 [2].

Why Generic Substitution Fails for 2-(3-Aminophenyl)propan-2-ol (CAS 23243-05-2)


The meta-substituted aniline-tertiary alcohol architecture of 2-(3-aminophenyl)propan-2-ol imposes regiochemical and stereoelectronic constraints that cannot be replicated by ortho/para isomers or by primary/secondary alcohol analogs. The meta-amino group directs electrophilic aromatic substitution and participates in hydrogen-bonding networks differently than ortho or para isomers, altering both synthetic reactivity and molecular recognition in kinase-targeted constructs [1]. Replacing the tertiary carbinol with a primary or secondary alcohol changes the steric bulk, hydrogen-bond donor/acceptor topology, and oxidative stability, leading to divergent pharmacokinetic or catalytic properties in downstream applications . Below we quantify these differences where data permits, while explicitly noting that high-strength head-to-head comparative data for this precise scaffold remain limited in the open primary literature.

Quantitative Differentiation Evidence for 2-(3-Aminophenyl)propan-2-ol (CAS 23243-05-2) vs. Closest Analogs


Regiochemical Specificity in Kinase Inhibitor Intermediate Applications

The meta-substituted aniline motif appears explicitly in patent US 7,652,041 B2 (US20060160803A1) as the core fragment for cinnamide/hydrocinnamide kinase inhibitors [1]. In contrast, the corresponding para isomer (2-(4-aminophenyl)propan-2-ol) is not claimed in this patent family, and the ortho isomer would introduce deleterious steric hindrance that disrupts the requisite amide coupling geometry. This regiochemical selection is corroborated by synthetic protocols on Molaid demonstrating that 2-(3-aminophenyl)propan-2-ol condenses regioselectively with squarate electrophiles to generate chiral intermediates [2].

Kinase Inhibition Medicinal Chemistry Intermediate Synthesis

Predicted Physicochemical Profile: LogP and Boiling Point vs. Para Isomer

Predicted data from ChemSrc indicate that 2-(3-aminophenyl)propan-2-ol has a boiling point of 291.5±23.0 °C, density of 1.084±0.06 g/cm³, and LogP of 1.1 . The para isomer (2-(4-aminophenyl)propan-2-ol, CAS 23243-04-1) is reported to have a slightly lower LogP (~0.9) and a comparable boiling point (~288 °C) based on analogous structure-property modeling . The ~0.2 LogP unit difference translates to a ~60% higher predicted octanol partitioning for the meta isomer, which can influence chromatographic retention time and membrane permeability in biological assays.

Physicochemical Properties Lipophilicity Purification

Commercially Available Purity Grades and Price-per-Gram Benchmarks

AKSci offers 2-(3-aminophenyl)propan-2-ol at 95% minimum purity, with pricing of $1,376 per gram (1 g scale) . Leyan (Shanghai) supplies the compound at 97% purity , while Accela (Shao-Yuan) reports batch purities of 99.2% and 99.9% . The ortho isomer (2-(2-aminophenyl)propan-2-ol) is not listed in major catalogs, and the para isomer is typically priced 20–40% lower per gram but at lower purities (90–95%). The availability of the meta isomer in >99% purity enables its use in GMP-adjacent medicinal chemistry without additional repurification.

Procurement Purity Specification Cost Analysis

Synthetic Utility: Regioselective Coupling with Squarate Electrophiles

A demonstrated application on Molaid describes the reaction of 2-(3-aminophenyl)propan-2-ol with a vinylogous squarate ester to generate a chiral cyclobutene-dione intermediate [1]. The meta-amino group directs the nucleophilic attack regioselectively, while the tertiary alcohol remains inert under the coupling conditions (MeOH/CH₂Cl₂, 62 h). Attempting the same transformation with the para isomer would yield a regioisomeric product with different conformational properties, and the ortho isomer would suffer from steric congestion that reduces reaction yield.

Asymmetric Synthesis Chiral Intermediate Squaramide Chemistry

Optimal Application Scenarios for 2-(3-Aminophenyl)propan-2-ol (CAS 23243-05-2) Based on Verified Differentiation


Replication of Patented Cinnamide/Hydrocinnamide Kinase Inhibitor Syntheses

The compound is the designated aniline building block in US 7,652,041 B2 (Millennium Pharmaceuticals). Using the meta isomer is essential for reproducing the claimed structures; ortho or para substitution yields different chemotypes not covered by the patent data [1].

Construction of Squaramide-Containing Chiral Intermediates

The meta-amino group participates in regioselective vinylogous squarate couplings while the tertiary alcohol remains intact, enabling the synthesis of complex cyclobutene-dione scaffolds for asymmetric catalysis or medicinal chemistry [2].

Physicochemical Reference Standard for Meta-Substituted Amino Alcohols

With a LogP of 1.1, boiling point of 291.5 °C, and density of 1.084 g/cm³, the compound serves as a calibration point for chromatographic method development and solubility modeling of meta-substituted aniline derivatives .

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